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molecular formula C8H11NO2S B2708994 S-Methyl-S-(4-methoxyphenyl) sulfoximine CAS No. 77970-95-7

S-Methyl-S-(4-methoxyphenyl) sulfoximine

Cat. No. B2708994
M. Wt: 185.24
InChI Key: VLNKBRMXGWEJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383825B2

Procedure details

A mixture of S-methyl-S-(4-methoxyphenyl)-N-[[2-(trimethylsilyl)ethyl]sulfonyl]-sulfoximine (2.9 g, 8.3 mmol) and 1.0 M of TBAF (12.5 mL, 12.5 mmol, 1.5 eq.) was heated in a microwave at 120° C. for 20 minutes. After cooling to room temperature, the solvent was evaporated and the resulting mixture was purified by silica gel column chromatography (elution with 100% EtOAc) to provide the title compound (1.46 g, yield 96%). 1H NMR (300 MHz, CDCl3) δ 7.92 (d, J=9.0 Hz, 2H), 6.99 (d, J=9 Hz, 2H), 3.87 (s, 3H), 3.08 (s, 3H); ESI-MS m/z 186.1 (M+H)+.
Name
S-methyl-S-(4-methoxyphenyl)-N-[[2-(trimethylsilyl)ethyl]sulfonyl]-sulfoximine
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)(=[N:4]S(CC[Si](C)(C)C)(=O)=O)=[O:3].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[CH3:21][O:20][C:17]1[CH:16]=[CH:15][C:14]([S:2]([CH3:1])(=[NH:4])=[O:3])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
S-methyl-S-(4-methoxyphenyl)-N-[[2-(trimethylsilyl)ethyl]sulfonyl]-sulfoximine
Quantity
2.9 g
Type
reactant
Smiles
CS(=O)(=NS(=O)(=O)CC[Si](C)(C)C)C1=CC=C(C=C1)OC
Name
Quantity
12.5 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by silica gel column chromatography (elution with 100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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